



Technical Guide: trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester

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Compound of Interest

Compound Name: Dimethyl 4,4'-stilbenedicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester, a stilbene derivative with potential applications in research and development. This document details its chemical identity, physical properties, and a representative synthesis protocol.

Chemical Identity and Properties

trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is a symmetrical aromatic compound. Its rigid structure, conferred by the central trans-double bond, and the presence of terminal ester functionalities make it a subject of interest in materials science and as a potential scaffold in medicinal chemistry.

CAS Number: 34541-73-6[1][2][3][4][5]

Synonyms:

- Dimethyl trans-stilbene-4,4'-dicarboxylate[3]
- (E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[6]
- Methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[3][6]
- Dimethyl 4,4'-stilbenedicarboxylate[6]



Chemical Structure:

A summary of the key physicochemical properties of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is presented in Table 1.

Property	Value	Reference
Molecular Formula	C18H16O4	[1][2][3]
Molecular Weight	296.32 g/mol	[1][3][6]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	234-236 °C	[2][3]
Boiling Point	448.3 °C at 760 mmHg	[2][3]
Density	1.192 g/cm ³	[2][3]
Solubility	Data not widely available, expected to be soluble in organic solvents like THF, CH ₂ Cl ₂ , and CHCl ₃ .	
Purity	>98.0% (GC)	[3]

Synthesis and Experimental Protocols

The synthesis of stilbene derivatives can be achieved through various methods, including the Wittig reaction, Heck reaction, and McMurry coupling. A common and effective method for preparing symmetrically substituted stilbenes is the reductive coupling of the corresponding benzaldehydes. Below is a representative experimental protocol for the synthesis of a stilbene derivative, which can be adapted for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester starting from methyl 4-formylbenzoate.

Representative Synthesis: Reductive Coupling of Methyl 4-formylbenzoate



This protocol is based on the principles of McMurry coupling, a low-valent titanium-induced reductive coupling of carbonyl compounds.

Materials:

- Methyl 4-formylbenzoate
- Titanium(IV) chloride (TiCl₄)
- Zinc dust (Zn)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

- Preparation of the Low-Valent Titanium Reagent:
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).
 - Flush the system with an inert gas (Argon or Nitrogen).
 - Add anhydrous THF to the flask to cover the zinc dust.
 - Cool the flask to 0 °C in an ice bath.
 - Slowly add titanium(IV) chloride (2 equivalents) dropwise via the dropping funnel to the stirred suspension of zinc dust in THF. The addition should be performed carefully as the reaction is exothermic.
 - After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the suspension will turn from yellowish to black, indicating the



formation of the low-valent titanium reagent.

- Reductive Coupling Reaction:
 - Dissolve methyl 4-formylbenzoate (1 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.
 - Add the solution of methyl 4-formylbenzoate dropwise to the refluxing suspension of the low-valent titanium reagent over 30-60 minutes.
 - Continue to reflux the reaction mixture for an additional 4-6 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by slowly adding 10% aqueous potassium carbonate (K₂CO₃) solution.
 - Filter the mixture through a pad of Celite to remove the titanium salts.
 - Wash the filter cake with dichloromethane (DCM).
 - Combine the organic filtrates and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) or by column chromatography on silica gel to yield pure trans-Stilbene-4,4'dicarboxylic acid dimethyl ester.

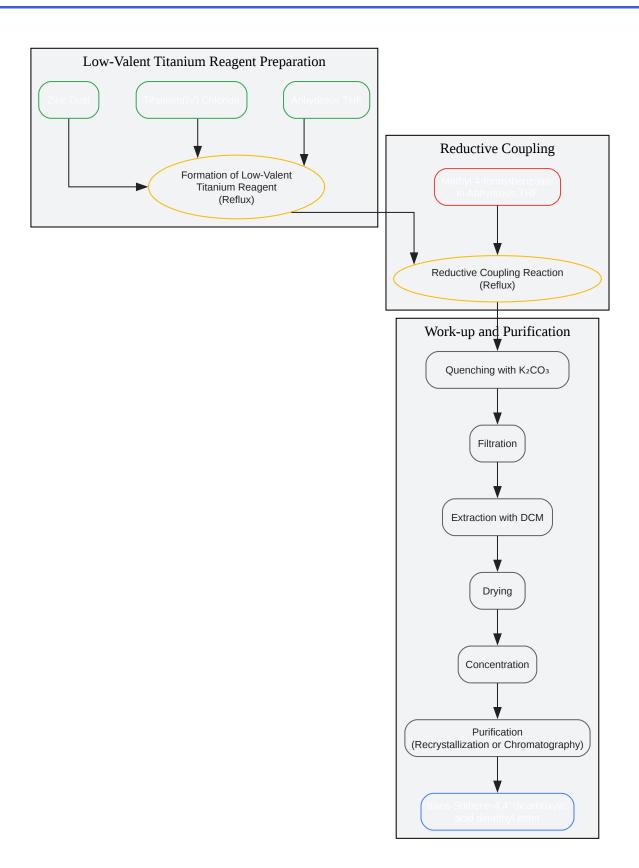
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point should also be determined and compared to the literature value.



Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester via reductive coupling.





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Caption: General workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester.

Applications in Research and Drug Development

Stilbene derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[7] The parent compound, resveratrol, is known for its antioxidant, anti-inflammatory, and cardioprotective effects. While specific biological activities for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester are not extensively documented in publicly available literature, its structural similarity to other biologically active stilbenes suggests it could be a valuable scaffold for the development of new therapeutic agents. The ester functionalities provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. As a diester, it can also be hydrolyzed to the corresponding dicarboxylic acid, which can be used in the synthesis of polymers or other complex molecules. Its primary current application is as a research chemical.[3]

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